molecular formula C12H17ClN2O2S B7592254 N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide

N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide

Cat. No. B7592254
M. Wt: 288.79 g/mol
InChI Key: MABUKJTWZNGOHD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide, also known as CMPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide involves the inhibition of PKC activity through the binding of the sulfonamide group to the enzyme's active site. This results in the disruption of PKC-mediated signaling pathways, leading to the inhibition of various cellular processes such as cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide are primarily related to its inhibition of PKC activity. This includes the inhibition of synaptic plasticity and memory formation in the brain, the inhibition of cancer cell growth and survival, and the modulation of various cellular processes such as inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide in lab experiments is its specificity towards PKC inhibition, which allows for the selective targeting of PKC-mediated signaling pathways. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide is its potential toxicity and side effects, which may limit its use in vivo.

Future Directions

There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide. One direction is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the development of new drugs based on the N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide scaffold for the treatment of various diseases such as cancer, neurological disorders, and inflammatory diseases. Additionally, the use of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide as a tool for studying PKC-mediated signaling pathways and their role in various cellular processes remains an active area of research.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide is a chemical compound that has significant potential for scientific research applications in various fields. Its specificity towards PKC inhibition and potential for the development of new drugs make it a promising candidate for future research and development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with N-methylpyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of synaptic plasticity and memory formation. In cancer research, N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In drug discovery, N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide has been used as a scaffold for the development of new drugs targeting PKC or other enzymes.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-10-5-6-11(9-12(10)13)14(2)18(16,17)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABUKJTWZNGOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-N-methylpyrrolidine-1-sulfonamide

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